Dihydroceramide de novo biosynthesis pathway
Dihydroceramide de novo biosynthesis pathway
An In-depth Technical Guide to the De Novo Dihydroceramide Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of essential lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis. At the heart of sphingolipid metabolism lies ceramide, a central hub from which more complex sphingolipids are synthesized. The de novo biosynthesis pathway, located in the endoplasmic reticulum (ER), is the primary route for generating ceramide. This pathway begins with simple precursors and culminates in the formation of dihydroceramide, the immediate, saturated precursor to ceramide. Understanding the enzymatic steps, regulation, and kinetics of this pathway is crucial for researchers and drug developers, as its dysregulation is implicated in numerous pathologies, including metabolic diseases like diabetes, neurodegenerative disorders, and cancer. This guide provides a detailed technical overview of the core enzymatic reactions, quantitative data, and key experimental methodologies used to study the dihydroceramide de novo synthesis pathway.
The Core Pathway: From Serine to Dihydroceramide
The de novo synthesis of dihydroceramide is a conserved four-step enzymatic cascade occurring at the cytosolic face of the endoplasmic reticulum.[1]
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Step 1: Condensation of Serine and Palmitoyl-CoA. The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2] SPT catalyzes the condensation of the amino acid L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA (C16:0).[3] This reaction is the rate-limiting step of the entire sphingolipid biosynthetic pathway.[4][5] The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[3][5]
-
Step 2: Reduction of 3-Ketodihydrosphingosine. The resulting 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketodihydrosphingosine Reductase (KDSR) .[3][6] This reaction is dependent on the cofactor NADPH.[7]
-
Step 3: N-acylation of Dihydrosphingosine. In this pivotal step, a fatty acyl-CoA is attached to the amino group of dihydrosphingosine via an amide bond to form dihydroceramide.[8] This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[8] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, which is a key mechanism for generating the vast structural diversity of ceramides (B1148491) and downstream sphingolipids.[8][9]
-
Step 4: Desaturation of Dihydroceramide. The final step in the formation of ceramide is the introduction of a trans 4,5-double bond into the sphingoid backbone of dihydroceramide.[10] This desaturation reaction is catalyzed by Dihydroceramide Desaturase 1 (DEGS1) , converting dihydroceramide into ceramide.[11]
The focus of this guide is the pathway leading to the synthesis of dihydroceramide, the final product of the first three steps.
Quantitative Data: Enzyme Kinetics and Inhibitors
The efficiency and regulation of the dihydroceramide synthesis pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibition.
Enzyme Kinetic Parameters
The following table summarizes key kinetic parameters reported for the enzymes in the pathway. It is important to note that these values can vary depending on the specific isoform, species, and experimental conditions (e.g., substrate used, assay type).
| Enzyme | Substrate(s) | Apparent Km | Apparent Vmax | Source Organism/System | Citation(s) |
| SPT | L-Serine | 0.23 - 1.8 mM | 13-14 pmol/min/106 cells | Mammalian LM Cells | [2][4][12] |
| Palmitoyl-CoA | ~1.0 mM (shows substrate inhibition) | Not specified | Recombinant Human | [13] | |
| KDSR | 3-Ketodihydrosphingosine, NADPH | Not well-documented | Not well-documented | Human | [3][6] |
| CerS | Sphinganine (B43673) | Varies by isoform | Varies by isoform | Mammalian | [8] |
| DEGS1 | N-C8:0-dihydroceramide | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/g protein | Rat Liver Microsomes | [11] |
| NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein | Rat Liver Microsomes | [11] |
Substrate Specificity of Ceramide Synthases (CerS)
A critical control point for generating sphingolipid diversity is the substrate specificity of the six CerS isoforms, which preferentially utilize fatty acyl-CoAs of defined chain lengths.
| Enzyme | Acyl-CoA Chain Length Preference | Primary Tissue Expression | Citation(s) |
| CerS1 | C18:0 (Stearoyl-CoA) | Brain, Skeletal Muscle | [8] |
| CerS2 | C20:0-C26:0 (Very-long-chain) | Broad distribution, high in liver, kidney | [9] |
| CerS3 | C26:0 and longer (Ultra-long-chain) | Testis, Skin | [8] |
| CerS4 | C18:0-C20:0 | Skin, Heart, Liver, Spleen | [8] |
| CerS5 | C14:0-C18:0 (esp. C16:0, Palmitoyl-CoA) | Broad distribution, high in lung, head/neck | [8] |
| CerS6 | C14:0-C16:0 | Broad distribution | [8] |
Key Pathway Inhibitors
Targeting the enzymes of this pathway is a key strategy for both research and therapeutic development.
| Enzyme | Inhibitor | Type of Inhibition | Reported Ki / IC50 | Citation(s) |
| SPT | Myriocin | Potent, specific inhibitor | Not specified | [14] |
| L-cycloserine | L-serine analog | Not specified | [4] | |
| CerS | Fumonisin B1 | Competitive (sphinganine analog) | Not specified | [14] |
| DEGS1 | Fenretinide (4-HPR) | Competitive (at 20 min) | Ki = 8.28 µM | [11] |
| GT11 | Competitive | Ki = 6 µM | [15] | |
| SKI II | Non-competitive | Ki = 0.3 µM | [15] |
Experimental Protocols
Studying the dihydroceramide synthesis pathway requires robust methods for measuring enzyme activity and quantifying lipid products. Below are detailed protocols for key assays.
Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)
This non-radioactive method measures the formation of 3-ketodihydrosphingosine (3KDS), which is reduced to sphinganine for fluorescent detection.[4]
A. Materials
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).
-
Substrates: L-serine (200 mM stock), Palmitoyl-CoA (5 mM stock).
-
Cofactor: Pyridoxal 5'-phosphate (PLP) (5 mM stock).
-
Internal Standard: C17-sphingosine.
-
Reducing Agent: NaBH4 (5 mg/mL in water, prepare fresh).
-
Extraction Solvents: Chloroform, Methanol, 2 N NH4OH.
-
Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) reagent.
-
Enzyme Source: Total cell lysate or microsomal fraction.
B. Procedure
-
Reaction Setup: In a 2 mL tube, combine 100-200 µg of protein (enzyme source) with reaction buffer.
-
Initiate Reaction: Add substrates and cofactor to the following final concentrations: 5 mM L-serine, 50-100 µM Palmitoyl-CoA, 0.2 mM PLP. Bring the total reaction volume to 200 µL with reaction buffer.
-
Incubation: Incubate at 37°C for 20-60 minutes. The reaction should be within the linear range for time and protein concentration.
-
Stop Reaction & Add Standard: Stop the reaction by adding 0.5 mL of methanol. Add a known amount of C17-sphingosine internal standard.
-
Product Reduction: Add 50 µL of freshly prepared NaBH4 solution to reduce the 3KDS product to sphinganine. Vortex and incubate for 30 minutes at room temperature.
-
Lipid Extraction:
-
Add 1 mL of chloroform/methanol (2:1, v/v) and 200 µL of 2 N NH4OH.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate phases.
-
Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Resuspend the dried lipid film in methanol.
-
Derivatize an aliquot with OPA reagent according to the manufacturer's instructions.
-
Analyze by reverse-phase HPLC with fluorescence detection (Ex: 335 nm, Em: 440 nm).
-
Quantify the sphinganine product peak area relative to the C17-sphingosine internal standard peak area.
-
Protocol 2: Ceramide Synthase (CerS) Activity Assay (Fluorescent)
This assay utilizes NBD-labeled sphinganine as a substrate to measure the production of fluorescent NBD-dihydroceramide.[16][17]
A. Materials
-
Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2.
-
Fluorescent Substrate: NBD-sphinganine (15 µM final concentration).
-
Acyl-CoA Substrate: e.g., C16:0-CoA, C18:0-CoA, etc. (50 µM final concentration).
-
Lipid Solubilizer: Defatted Bovine Serum Albumin (BSA) (20 µM final concentration).
-
Enzyme Source: Cell or tissue homogenates (1-20 µg protein).
-
Stop Solution: Chloroform:Methanol (1:2, v/v).
-
SPE: C18 96-well plate or individual columns.
-
Wash Solution: As determined by optimization (e.g., water/ethanol mixtures).
-
Elution Buffer: 10 mM ammonium (B1175870) acetate (B1210297) in methanol:chloroform:water:formic acid (30:14:6:1).[17]
B. Procedure
-
Reaction Setup: Prepare a master mix containing assay buffer, defatted BSA, the desired acyl-CoA, and the enzyme source in a microtiter plate or microcentrifuge tubes. The final reaction volume is typically small (e.g., 20 µL).[17]
-
Initiate Reaction: Start the reaction by adding NBD-sphinganine.
-
Incubation: Incubate at 37°C for a time within the linear range of the assay (typically 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold stop solution.
-
Product Separation (SPE):
-
Condition a C18 SPE well/column according to the manufacturer's protocol.
-
Load the entire reaction mixture onto the column. A vacuum manifold is recommended for 96-well plates.[17]
-
Wash the column to remove the unreacted, more polar NBD-sphinganine substrate.
-
Elute the more hydrophobic NBD-dihydroceramide product using the elution buffer.
-
-
Quantification: Transfer the eluate to a black microtiter plate and measure fluorescence using a plate reader (e.g., Ex: 466 nm, Em: 536 nm). Calculate the amount of product formed by comparing to a standard curve of NBD-dihydroceramide.
Protocol 3: Dihydroceramide Desaturase (DEGS1) Activity Assay
This assay measures DEGS1 activity by quantifying the formation of tritiated water from a [3H]-labeled dihydroceramide substrate.[11][18]
A. Materials
-
Substrate: N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine ([3H]C8-dhCer).
-
Cofactor: NADH.
-
Enzyme Source: Rat liver microsomes or other cell/tissue homogenates (100-400 µg protein).
-
Reaction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Stop Solution: e.g., Chloroform:Methanol (1:2, v/v).
-
Separation: C18 SPE columns.
-
Scintillation Cocktail and Scintillation Counter .
B. Procedure
-
Reaction Setup: In a glass tube, combine the enzyme source, reaction buffer, and NADH.
-
Initiate Reaction: Add the [3H]C8-dhCer substrate (e.g., 2 nM labeled plus 500 nM unlabeled) to start the reaction.[18]
-
Incubation: Incubate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding stop solution.
-
Separation of Tritiated Water:
-
Load the entire aqueous/organic mixture onto a C18 SPE column.
-
The hydrophobic [3H]C8-dhCer substrate and product will bind to the column, while the polar tritiated water (3H2O) will flow through.
-
Collect the flow-through.
-
Wash the column with 2 mL of water and collect this wash, pooling it with the initial flow-through.[11]
-
-
Quantification:
-
Take an aliquot of the pooled flow-through, add it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate enzyme activity based on the specific activity of the substrate and the amount of 3H2O produced over time.
-
Protocol 4: Sphingolipid Extraction and Quantification by LC-MS/MS
This protocol provides a general framework for extracting and quantifying dihydroceramides and other sphingolipids from cultured cells.[19][20][21]
A. Materials
-
Cell Culture: Cells grown and treated as required.
-
Internal Standards (IS): A mixture of non-endogenous sphingolipids (e.g., d17:1-sphingosine, C12:0-ceramide, C17:0-dihydroceramide) of known concentration.
-
Extraction Solvents: Isopropanol, Ethyl Acetate, Water (HPLC grade). A common single-phase extraction uses a butanol:methanol mixture.[22]
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography Column: C18 reverse-phase column (e.g., Waters C18 CSH, 2.1 mm x 10 cm).[20]
-
Mobile Phases:
-
A: 60:40 Water:Acetonitrile + 5 mM ammonium formate (B1220265) + 0.1% formic acid.[20]
-
B: 90:10 Isopropanol:Methanol + 5 mM ammonium formate + 0.1% formic acid.[20]
-
B. Procedure
-
Sample Harvesting:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells into a known volume of PBS and pellet by centrifugation.
-
Obtain an aliquot for protein quantification (e.g., BCA assay) for normalization.
-
-
Lipid Extraction:
-
Resuspend the cell pellet. Add the internal standard mixture.
-
Add extraction solvent (e.g., isopropanol:water:ethyl acetate at 3:1:6, v/v/v).[20]
-
Vortex vigorously and sonicate in an ice-water bath for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic phase) to a new tube.
-
Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid film in a suitable volume of mobile phase (e.g., Mobile Phase B).
-
Inject the sample onto the LC-MS/MS system.
-
Separate lipids using a gradient elution program (e.g., a linear gradient from Mobile Phase A to B).
-
Detect and quantify lipids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be established for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous lipid and its corresponding internal standard.
-
Calculate the concentration of each analyte based on the ratio of its peak area to the IS peak area, referencing a calibration curve.
-
Normalize the final lipid amounts to the protein content of the original sample (e.g., pmol/mg protein).
-
Conclusion
The de novo dihydroceramide biosynthesis pathway is a fundamental metabolic route with profound implications for cellular health and disease. Its four-step enzymatic sequence provides multiple points of regulation and potential therapeutic intervention. For researchers and drug developers, a thorough understanding of this pathway's components, kinetics, and substrate specificities is paramount. The experimental protocols detailed herein provide the necessary tools to probe the pathway's function, identify novel modulators, and quantify the resulting changes in the sphingolipidome, thereby advancing our ability to target this critical axis in the treatment of human disease.
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